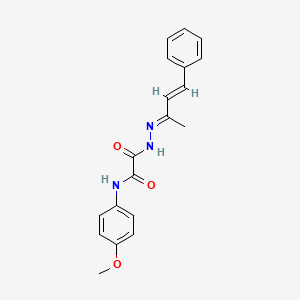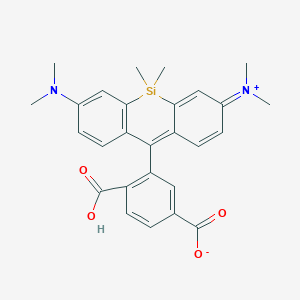
SiR-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is notable for its far-red absorption and emission wavelengths, high extinction coefficient, high photostability, and compatibility with super-resolution microscopy techniques such as STED and SIM . SiR-COOH is primarily used to prepare custom conjugates by coupling to the 6-carboxylic acid group, allowing the attachment of small molecules, peptides, proteins, or oligonucleotides .
Métodos De Preparación
SiR-COOH is synthesized by activating the free carboxylic acid with various coupling agents. This activation allows the preparation of custom SiR probes that can be coupled to a wide variety of ligands, including antibodies, drugs, proteins, or nucleic acids . The synthetic routes and reaction conditions for this compound involve the use of anhydrous DMSO to prepare solutions of the compound, which should be stored below -20°C to maintain stability . Industrial production methods for this compound are not extensively documented, but the compound is available in different pack sizes for research purposes .
Análisis De Reacciones Químicas
SiR-COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and coupled with various ligands.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Conjugation Reactions: This compound can be conjugated to small molecules, peptides, proteins, or oligonucleotides through the 6-carboxylic acid group
Common reagents used in these reactions include coupling agents such as carbodiimides and anhydrous solvents like DMSO. The major products formed from these reactions are custom SiR conjugates tailored for specific research applications .
Aplicaciones Científicas De Investigación
SiR-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorophore for labeling and imaging chemical compounds.
Biology: Employed in live-cell imaging to study cellular structures and processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the creation of high-quality reagents and materials for research purposes
The compound’s far-red absorption and emission wavelengths, high extinction coefficient, and high photostability make it ideal for super-resolution microscopy, allowing researchers to visualize cellular proteins with high precision .
Mecanismo De Acción
The mechanism of action of SiR-COOH involves its ability to absorb and emit light at specific wavelengths, making it a valuable tool for fluorescence microscopy. The molecular targets and pathways involved include the conjugation of this compound to various ligands, which allows for the specific labeling and imaging of cellular structures . The compound’s high photostability ensures that it remains effective during prolonged imaging sessions, providing consistent and reliable results .
Comparación Con Compuestos Similares
SiR-COOH is unique compared to other similar compounds due to its combination of far-red absorption and emission wavelengths, high extinction coefficient, and high photostability. Similar compounds include:
TMR-COOH: A more hydrophilic dye with lower cell permeability.
580CP-COOH: Another rhodamine-based dye with different absorption and emission properties.
610CP-COOH: Similar to 580CP-COOH but with slightly different spectral characteristics.
These compounds differ in their cell permeability, hydrophobicity, and specific applications, but this compound stands out for its compatibility with super-resolution microscopy and its ability to produce high-contrast images at low concentrations .
Propiedades
Fórmula molecular |
C27H28N2O4Si |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
4-carboxy-3-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |
InChI |
InChI=1S/C27H28N2O4Si/c1-28(2)17-8-11-20-23(14-17)34(5,6)24-15-18(29(3)4)9-12-21(24)25(20)22-13-16(26(30)31)7-10-19(22)27(32)33/h7-15H,1-6H3,(H-,30,31,32,33) |
Clave InChI |
YKWRGLWUKFMLBP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


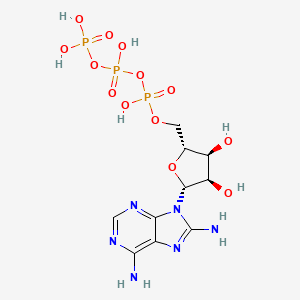
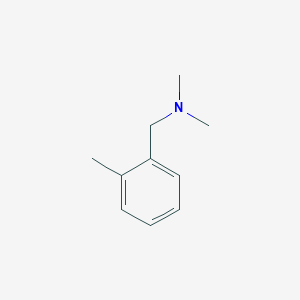
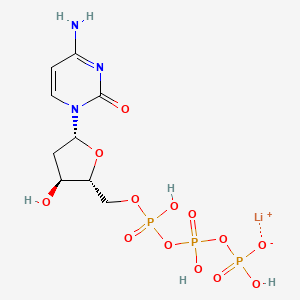
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

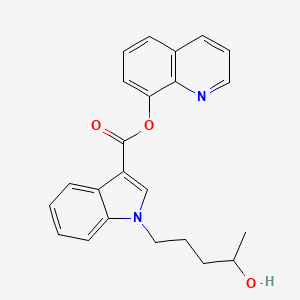
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
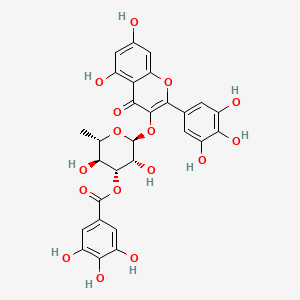
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)
